![molecular formula C17H11NO B188336 Naphth[1,2-d]oxazole, 2-phenyl- CAS No. 3574-02-5](/img/structure/B188336.png)
Naphth[1,2-d]oxazole, 2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphth[1,2-d]oxazole, 2-phenyl- is a heterocyclic compound that has drawn significant attention from the scientific community due to its potential applications in various fields. It is a derivative of oxazole, which is a five-membered aromatic heterocyclic compound containing an oxygen and nitrogen atom in the ring. Naphth[1,2-d]oxazole, 2-phenyl- has been synthesized through various methods and has shown promising results in scientific research applications.
Mécanisme D'action
The mechanism of action of Naphth[1,2-d]oxazole, 2-phenyl- is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Effets Biochimiques Et Physiologiques
Naphth[1,2-d]oxazole, 2-phenyl- has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis, which is a process of programmed cell death that is important for maintaining tissue homeostasis. Additionally, it has been shown to inhibit the growth of cancer cells and reduce the viability of various microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Naphth[1,2-d]oxazole, 2-phenyl- in lab experiments include its potential applications in various scientific research fields, its relatively simple synthesis method, and its ability to inhibit specific enzymes and signaling pathways. However, limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of Naphth[1,2-d]oxazole, 2-phenyl-. One direction is to further investigate its potential applications in cancer therapy and to develop more potent derivatives. Another direction is to study its potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand its mechanism of action and to develop more specific inhibitors of its target enzymes and signaling pathways.
Méthodes De Synthèse
The synthesis of Naphth[1,2-d]oxazole, 2-phenyl- has been achieved through several methods. One of the most common methods involves the reaction of 2-aminobenzophenone with 2-bromo-1-naphthol in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to yield Naphth[1,2-d]oxazole, 2-phenyl-. Other methods involve the use of different starting materials and reaction conditions.
Applications De Recherche Scientifique
Naphth[1,2-d]oxazole, 2-phenyl- has shown potential applications in various scientific research fields. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various animal models. Additionally, it has been studied for its antibacterial and antifungal properties and has shown promising results in inhibiting the growth of various microorganisms.
Propriétés
Numéro CAS |
3574-02-5 |
|---|---|
Nom du produit |
Naphth[1,2-d]oxazole, 2-phenyl- |
Formule moléculaire |
C17H11NO |
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
2-phenylbenzo[e][1,3]benzoxazole |
InChI |
InChI=1S/C17H11NO/c1-2-7-13(8-3-1)17-18-16-14-9-5-4-6-12(14)10-11-15(16)19-17/h1-11H |
Clé InChI |
IXRXDHFSMJQNMJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC4=CC=CC=C43 |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC4=CC=CC=C43 |
Autres numéros CAS |
3574-02-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



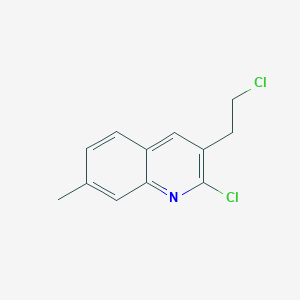
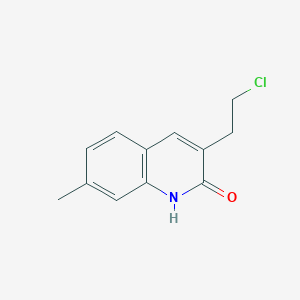
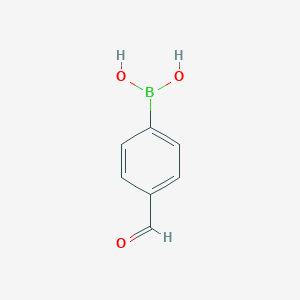
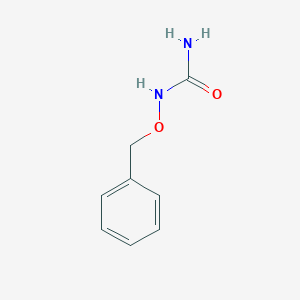
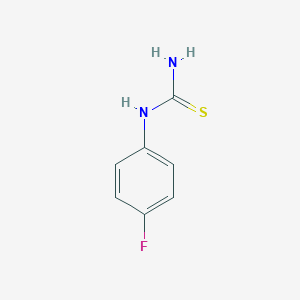
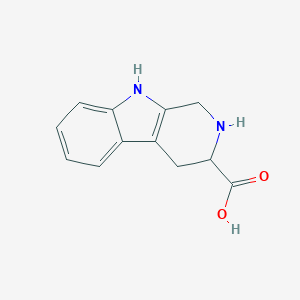
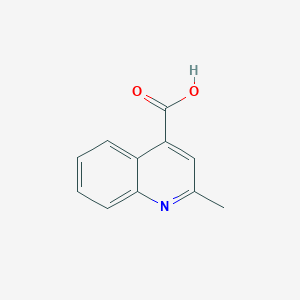
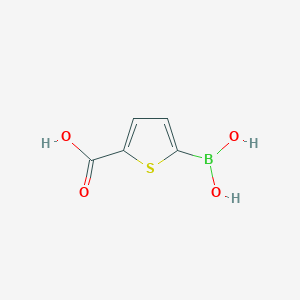
![1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid](/img/structure/B188265.png)
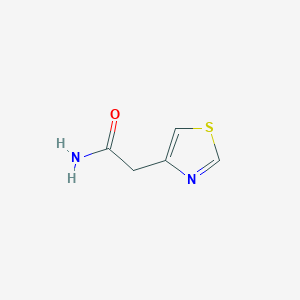

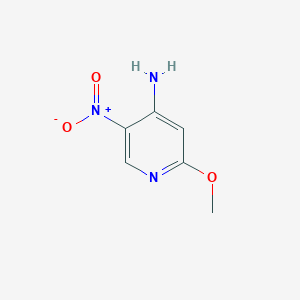
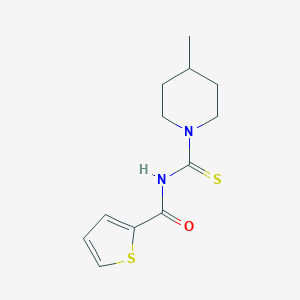
![2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B188278.png)